

Physical properties of (4-Bromo-2-methylphenyl)methanamine (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(4-Bromo-2-methylphenyl)methanamine
Cat. No.:	B151677

[Get Quote](#)

Technical Guide: Physicochemical Properties of (4-Bromo-2-methylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2-methylphenyl)methanamine is a substituted benzylamine derivative. Compounds of this class are valuable intermediates in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. A thorough understanding of the physical properties of such intermediates is crucial for their effective handling, reaction optimization, and process scale-up. This technical guide provides a concise overview of the available physical property data for (4-Bromo-2-methylphenyl)methanamine, detailed experimental protocols for its characterization, and a logical workflow for its potential synthesis.

Physical Properties

The physical state of (4-Bromo-2-methylphenyl)methanamine at ambient temperature is liquid. Specific experimental values for the melting and boiling points of this compound are not readily available in the current scientific literature. However, for the purpose of estimation and comparison, the boiling point of the parent compound, benzylamine, is provided.

Property	Value	Source
Physical Form	Liquid	
Melting Point	Not Reported (below room temperature)	
Boiling Point	Not Reported	
Boiling Point of Benzylamine (for reference)	185 °C (365 °F; 458 K)	[1] [2] [3] [4]

Experimental Protocols for Physical Property Determination

Accurate determination of the melting and boiling points is fundamental for the characterization of a chemical substance. The following are detailed methodologies for these measurements, particularly suitable for research and development settings where sample quantities may be limited.

Melting Point Determination (for low-temperature liquids)

Given that **(4-Bromo-2-methylphenyl)methanamine** is a liquid at room temperature, its melting point lies below this threshold. A cryostatic apparatus would be required for a precise measurement.

Protocol:

- Sample Preparation: A small, anhydrous sample of the compound is introduced into a capillary tube.
- Apparatus: A cryostat equipped with a viewing port and a calibrated temperature probe is used.
- Procedure:
 - The capillary tube containing the sample is placed in the cryostat.

- The temperature is lowered until the sample solidifies completely.
- The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C/min).
- The temperature at which the first signs of melting are observed and the temperature at which the last solid crystal disappears are recorded. This range represents the melting point of the substance.

Boiling Point Determination (Microscale Method)

For the determination of the boiling point of a liquid, a microscale method is often preferred to minimize sample consumption.

Protocol:

- Sample Preparation: A small volume (a few microliters) of the liquid is placed in a small-diameter test tube or a melting point capillary tube. A smaller, inverted capillary tube (sealed at one end) is then placed inside the larger tube containing the sample.
- Apparatus: A standard melting point apparatus or a Thiele tube filled with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) can be used. A calibrated thermometer is essential.
- Procedure:
 - The sample tube assembly is attached to the thermometer and placed in the heating block of the melting point apparatus or immersed in the Thiele tube.
 - The apparatus is heated gradually. As the temperature rises, the air trapped in the inverted capillary will expand and escape as a slow stream of bubbles.
 - Heating is continued until a rapid and continuous stream of bubbles emerges from the inverted capillary. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.
 - The heat source is then removed, and the apparatus is allowed to cool slowly.
 - The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the inverted capillary tube.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Logical Synthesis Workflow

While a specific, detailed synthesis for **(4-Bromo-2-methylphenyl)methanamine** is not extensively documented, a plausible synthetic route can be devised based on established organic chemistry principles and related preparations, such as the synthesis of 4-bromo-2-methylaniline.[9] The following diagram illustrates a logical workflow for the potential synthesis of the target compound.

[Click to download full resolution via product page](#)

Caption: A potential synthetic pathway for **(4-Bromo-2-methylphenyl)methanamine**.

This proposed workflow starts with the bromination of o-toluidine to introduce the bromine atom at the para position. The resulting 4-bromo-2-methylaniline can then undergo a Sandmeyer reaction, which involves diazotization followed by cyanation, to yield 4-bromo-2-methylbenzonitrile. The final step involves the reduction of the nitrile group to a primary amine, affording the desired product, **(4-Bromo-2-methylphenyl)methanamine**. Each of these transformations represents a standard and well-documented reaction in organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzylamine - Wikipedia [en.wikipedia.org]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 4. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chymist.com [chymist.com]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. scribd.com [scribd.com]
- 9. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Physical properties of (4-Bromo-2-methylphenyl)methanamine (melting point, boiling point)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151677#physical-properties-of-4-bromo-2-methylphenyl-methanamine-melting-point-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com